molecular formula C18H17F2NO2 B10947407 {2-[(2,4-Difluorophenoxy)methyl]phenyl}(pyrrolidin-1-yl)methanone

{2-[(2,4-Difluorophenoxy)methyl]phenyl}(pyrrolidin-1-yl)methanone

Cat. No.: B10947407
M. Wt: 317.3 g/mol
InChI Key: QIHYQBGTKGWPKH-UHFFFAOYSA-N
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Description

{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE is a synthetic organic compound characterized by the presence of difluorophenoxy and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE typically involves the reaction of 2,4-difluorophenol with benzyl chloride to form 2,4-difluorophenyl benzyl ether. This intermediate is then reacted with pyrrolidine in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and halogenated reagents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorophenoxy ketones, while reduction can produce difluorophenoxy alcohols .

Scientific Research Applications

{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)pyridine
  • (2-((2,4-Difluorophenoxy)methyl)phenyl)methanol
  • 2-[(2,4-Difluorophenoxy)methyl]benzoic acid

Uniqueness

{2-[(2,4-DIFLUOROPHENOXY)METHYL]PHENYL}(1-PYRROLIDINYL)METHANONE is unique due to its specific combination of difluorophenoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H17F2NO2

Molecular Weight

317.3 g/mol

IUPAC Name

[2-[(2,4-difluorophenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C18H17F2NO2/c19-14-7-8-17(16(20)11-14)23-12-13-5-1-2-6-15(13)18(22)21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2

InChI Key

QIHYQBGTKGWPKH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC=C2COC3=C(C=C(C=C3)F)F

Origin of Product

United States

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